N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide

描述

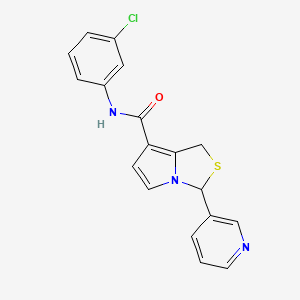

N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide (CAS: 112453-41-5) is a heterocyclic compound with a molecular formula of C₁₈H₁₄N₃OSCl and a molecular weight of 355.841 g/mol . Its structure features a pyrrolo-thiazole core substituted with a 3-chlorophenyl group and a 3-pyridinyl moiety.

属性

CAS 编号 |

93363-02-1 |

|---|---|

分子式 |

C18H14ClN3OS |

分子量 |

355.8 g/mol |

IUPAC 名称 |

N-(3-chlorophenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |

InChI |

InChI=1S/C18H14ClN3OS/c19-13-4-1-5-14(9-13)21-17(23)15-6-8-22-16(15)11-24-18(22)12-3-2-7-20-10-12/h1-10,18H,11H2,(H,21,23) |

InChI 键 |

MJGVBIXLFIUPQU-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

规范 SMILES |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1H,3H-Pyrrolo(1,2-c)thiazole-7-carboxamide, N-(3-chlorophenyl)-3-(3-pyridinyl)- N-(3-chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide RP 52770 RP-52770 |

产品来源 |

United States |

生物活性

N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H14ClN3OS

- Molecular Weight : 357.84 g/mol

It features a pyrrolo-thiazole core, which is known for its biological activity against various pathogens and diseases.

Research indicates that this compound exhibits multiple mechanisms of action:

- Antiparasitic Activity : A study highlighted its potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a selective index superior to standard treatments like benznidazole, indicating its efficacy and safety profile in targeting parasites without harming host cells .

- Inhibition of PAF Binding : The compound has been shown to displace [^3H]PAF (Platelet-Activating Factor) in a competitive manner, suggesting its role in modulating inflammatory responses .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity. For instance, related structures have been reported to inhibit viral replication effectively .

Biological Activity Summary Table

Case Studies and Research Findings

- Antiparasitic Efficacy : In a comparative study, this compound was evaluated alongside other thiazole derivatives. The results indicated that it induced significant morphological changes in T. cruzi upon treatment, leading to cell death through apoptosis-like mechanisms .

- Inflammation Modulation : Another research effort focused on the compound's ability to modulate inflammatory pathways through PAF receptor antagonism. This was evidenced by decreased leukocyte aggregation in vitro and reduced inflammation markers in animal models .

- Antiviral Activity Exploration : A recent investigation into pyrrole derivatives indicated that modifications to the thiazole core could enhance antiviral properties against RNA viruses. The specific compound showed promising results in inhibiting replication rates significantly at low micromolar concentrations .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Activity :

- The 3-chlorophenyl substituent in the target compound distinguishes it from A-85783 , which has a 4-fluorophenyl group. Halogenated aromatic rings are common in PAF antagonists to enhance receptor binding and metabolic stability .

- The carboxamide group in the target compound contrasts with the nitrile group in the intermediate (CAS: 112453-41-5). Carboxamides generally improve solubility and binding affinity compared to nitriles .

Pharmacokinetic Profiles :

- A-85783 has a higher molecular weight (510.59 g/mol) due to its indole-carboxamide substituents, which may reduce oral bioavailability. Its prodrug ABT-299 addresses this limitation via enhanced water solubility .

- The target compound’s lower molecular weight (355.84 g/mol) suggests better membrane permeability but lacks direct evidence of prodrug optimization.

Therapeutic Potential: A-85783 has demonstrated efficacy in preclinical models of cutaneous inflammation, with studies showing inhibition of PAF-induced vascular permeability .

Critical Analysis of Evidence Gaps

- No direct in vitro or in vivo data for the target compound’s PAF receptor affinity or toxicity profile.

- Limited pharmacokinetic data (e.g., solubility, half-life) compared to A-85783 and ABT-299.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。